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Compound of Interest

Compound Name:
2-Chloro-1-(3,5-dimethyl-piperidin-

1-yl)-ethanone

Cat. No.: B124502 Get Quote

An In-Depth Technical Guide to the Molecular Weight of 2-Chloro-1-(3,5-dimethyl-piperidin-1-
yl)-ethanone

Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-1-(3,5-dimethyl-
piperidin-1-yl)-ethanone, with a primary focus on the determination and verification of its

molecular weight. Designed for researchers, chemists, and drug development professionals,

this document outlines the fundamental physicochemical properties of the compound, the

theoretical basis for its molecular weight calculation, and a detailed, field-proven protocol for its

experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS). By

integrating theoretical principles with practical application, this guide serves as an authoritative

resource for the characterization of this and similar piperidine derivatives.

Compound Identification and Physicochemical
Properties
2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone is a substituted piperidine derivative.

Piperidine scaffolds are ubiquitous in medicinal chemistry and are integral components of many

pharmaceuticals and bioactive molecules. Accurate characterization of this compound's

fundamental properties is the first critical step in any research or development workflow.
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The core identity and properties of the compound are summarized below.

Property Value Source

IUPAC Name

2-Chloro-1-(3,5-

dimethylpiperidin-1-

yl)ethanone

-

CAS Number 158890-34-7 [1]

Molecular Formula C₉H₁₆ClNO [1]

Molecular Weight 189.68 g/mol [1]

SMILES Code CC1CC(C)CN(C(CCl)=O)C1 [1]

The Principle of Molecular Weight Determination
The molecular weight (MW) of a chemical compound is a cornerstone metric, defined as the

mass of one mole of that substance. It is calculated by summing the atomic weights of all

constituent atoms in its molecular formula. This theoretical value is the foundation for virtually

all stoichiometric calculations in synthesis and analysis.

It is crucial to distinguish between two related concepts:

Average Molecular Weight: This value is calculated using the weighted average of the

natural abundances of the isotopes for each element. The value of 189.68 g/mol is the

average molecular weight.

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for

each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This is the value most commonly observed in

high-resolution mass spectrometry.

For C₉H₁₆ClNO, the monoisotopic mass is calculated to be 189.09204 Da. The slight difference

between this and the average molecular weight arises from the natural abundance of heavier

isotopes like ¹³C and ³⁷Cl.

Theoretical Molecular Weight Calculation
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The authority for any experimental measurement is its correlation with a validated theoretical

value. The molecular weight of C₉H₁₆ClNO is derived from its elemental composition, based on

the standard atomic weights provided by the IUPAC.

The calculation is as follows:

Carbon (C): 9 atoms × 12.011 u = 108.099 u

Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 108.099 + 16.128 + 35.453 + 14.007 + 15.999 = 189.686 g/mol

This theoretically derived value serves as the benchmark for the experimental verification

detailed in the following section.

Experimental Workflow: Verification by Mass
Spectrometry
Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular

weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. The

following workflow outlines the process for analyzing 2-Chloro-1-(3,5-dimethyl-piperidin-1-
yl)-ethanone.
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Caption: High-level workflow for LC-MS analysis.
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Detailed Protocol for LC-MS Analysis
This protocol describes a self-validating system for the robust determination of the compound's

molecular weight.

Objective: To confirm the molecular weight of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-
ethanone by identifying its protonated molecular ion ([M+H]⁺).

Materials:

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone sample

LC-MS grade Acetonitrile (ACN)

LC-MS grade Water

LC-MS grade Formic Acid (FA)

Calibrated Liquid Chromatography-Mass Spectrometry system with ESI source

Methodology:

Standard Preparation:

Prepare a 1 mg/mL stock solution of the compound in ACN.

Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 ACN:Water. The

use of a solvent composition similar to the initial mobile phase prevents peak distortion.

Liquid Chromatography (LC) Parameters:

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). This stationary

phase is standard for retaining small, moderately polar organic molecules.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid is critical; it acts as a

proton source to facilitate the formation of [M+H]⁺ ions in the ESI source.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial

conditions. This gradient ensures elution of the compound while cleaning the column.

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electrospray Ionization (ESI), Positive. This mode is chosen because the

piperidine nitrogen is basic and readily accepts a proton.

Scan Range: 50 - 500 m/z. This range comfortably includes the expected molecular ion.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Gas Flow & Temperature: Set according to instrument manufacturer's

recommendations (e.g., 600 L/hr, 350 °C). These parameters ensure efficient desolvation

of the eluent droplets to produce gas-phase ions.

Data Interpretation and Expected Results
The primary output of the MS analysis is a mass spectrum. For 2-Chloro-1-(3,5-dimethyl-
piperidin-1-yl)-ethanone, we expect to see a characteristic set of signals.

Identifying the Molecular Ion
In positive ESI mode, the molecule is expected to be protonated. The resulting ion, [M+H]⁺, will

have an m/z value corresponding to its monoisotopic mass plus the mass of a proton.

Monoisotopic Mass (M): 189.09204 Da

Mass of Proton (H⁺): 1.00728 Da

Expected m/z for [M+H]⁺: 189.09204 + 1.00728 = 190.09932
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The Chlorine Isotopic Pattern: A Definitive Signature
A key feature confirming the compound's identity is the isotopic pattern of chlorine. Chlorine

has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results

in two distinct peaks for any chlorine-containing ion, separated by approximately 2 Da.

The expected pattern for the [M+H]⁺ ion is a powerful validation tool.
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Caption: Expected isotopic pattern for the [M+H]⁺ ion.

The peak at m/z ~190.10 corresponds to the molecule containing the ³⁵Cl isotope, while the

peak at m/z ~192.10 corresponds to the molecule with the ³⁷Cl isotope. The intensity of the

M+2 peak will be approximately 32.5% that of the M peak, providing unambiguous confirmation

of the presence of a single chlorine atom.

Summary of Expected Ions
Researchers should also be aware of other potential adducts that may form in the ESI source.
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Ion Species Formula
Expected m/z
(Monoisotopic)

Notes

Protonated Molecule [M+H]⁺ 190.0993
Primary target ion in

positive ESI.

Protonated Molecule

(³⁷Cl)
[M(³⁷Cl)+H]⁺ 192.0964 The "M+2" peak.

Sodium Adduct [M+Na]⁺ 212.0810

Common adduct from

glassware or solvent

impurities.

Potassium Adduct [M+K]⁺ 228.0549
Less common, but

possible impurity.

Conclusion
The molecular weight of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone is theoretically

established as 189.68 g/mol . This guide provides the essential framework for its experimental

verification, grounded in the authoritative technique of Liquid Chromatography-Mass

Spectrometry. By following the detailed protocol and understanding the principles of data

interpretation—particularly the significance of the chlorine isotopic signature—researchers can

confidently and accurately characterize this compound, ensuring data integrity for subsequent

applications in synthesis, screening, and drug development.
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To cite this document: BenchChem. ["2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone"
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124502#2-chloro-1-3-5-dimethyl-piperidin-1-yl-
ethanone-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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